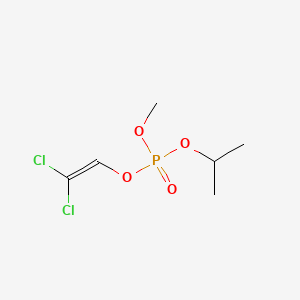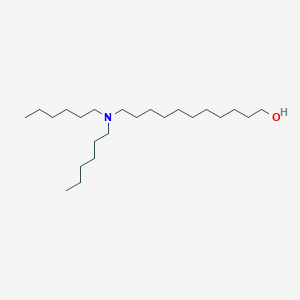
11-(Dihexylamino)undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Dihexylamino)undecan-1-ol is a chemical compound with the molecular formula C23H49NO It is a long-chain aliphatic alcohol with a dihexylamino group attached to the eleventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Dihexylamino)undecan-1-ol typically involves the reaction of 1-undecanol with dihexylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{1-Undecanol} + \text{Dihexylamine} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed. Common solvents used in this reaction include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial production process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
11-(Dihexylamino)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 11-(dihexylamino)undecanal or 11-(dihexylamino)undecanoic acid.
Reduction: Formation of 11-(dihexylamino)undecane.
Substitution: Formation of 11-(dihexylamino)undecyl halides or esters.
Aplicaciones Científicas De Investigación
11-(Dihexylamino)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 11-(Dihexylamino)undecan-1-ol involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanol: A long-chain aliphatic alcohol with a similar structure but lacking the dihexylamino group.
11-Bromo-undecan-1-ol: A derivative of undecanol with a bromine atom attached to the eleventh carbon.
11-Amino-undecan-1-ol: A compound with an amino group instead of the dihexylamino group.
Uniqueness
11-(Dihexylamino)undecan-1-ol is unique due to the presence of the dihexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable molecule for various applications.
Propiedades
Número CAS |
5332-92-3 |
|---|---|
Fórmula molecular |
C23H49NO |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
11-(dihexylamino)undecan-1-ol |
InChI |
InChI=1S/C23H49NO/c1-3-5-7-16-20-24(21-17-8-6-4-2)22-18-14-12-10-9-11-13-15-19-23-25/h25H,3-23H2,1-2H3 |
Clave InChI |
WFAJRMRCJZNFDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


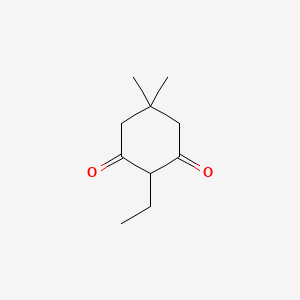
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
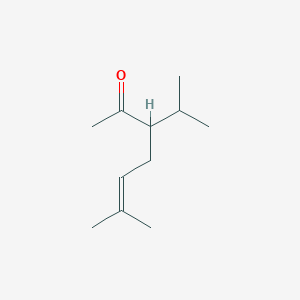


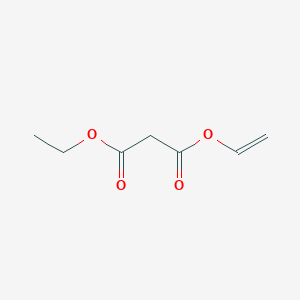
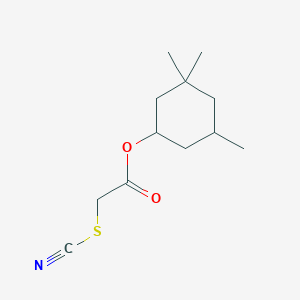
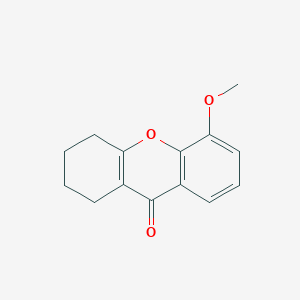

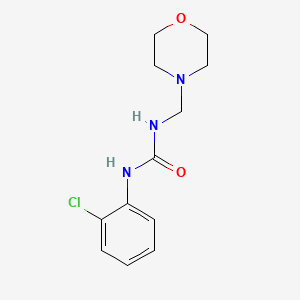
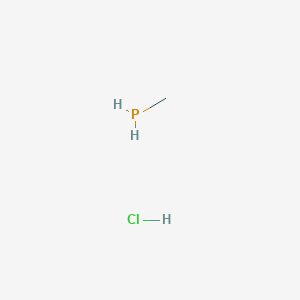
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
